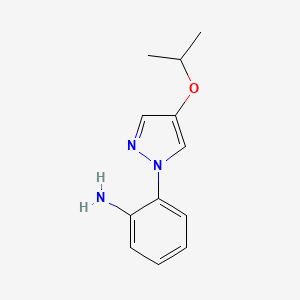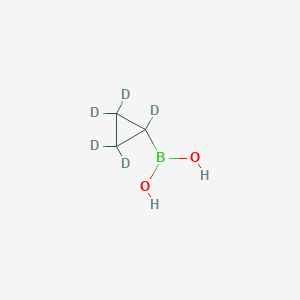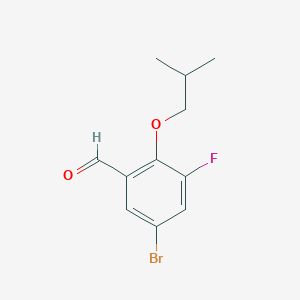![molecular formula C16H15NO5 B1485942 1-[4-(4-Methoxybenzyloxy)-3-nitrophenyl]ethanone CAS No. 2204588-03-2](/img/structure/B1485942.png)
1-[4-(4-Methoxybenzyloxy)-3-nitrophenyl]ethanone
Vue d'ensemble
Description
1-[4-(4-Methoxybenzyloxy)-3-nitrophenyl]ethanone is a useful research compound. Its molecular formula is C16H15NO5 and its molecular weight is 301.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-[4-(4-Methoxybenzyloxy)-3-nitrophenyl]ethanone serves as a precursor in the synthesis of complex organic compounds. For instance, it has been used in the preparation of mono- and dinuclear Ni(II) complexes, which are characterized by their unique geometric features and investigated for their spectroscopic, electrochemical, thermal, and antimicrobial properties. These complexes exhibit different dimensional supramolecular frameworks and are studied for their potential in various applications, including antimicrobial activity (Chai et al., 2017).
Photoreactive Properties
The compound is explored for its photoreactive properties, particularly in protein crosslinking and affinity labeling. 4-Nitrophenyl ethers, related to this compound, are proposed as high-yield photoreagents. These ethers are inactive in the dark but react quantitatively with amines upon irradiation, making them suitable for creating bifunctional affinity reagents for biological applications (Jelenc et al., 1978).
Photocatalytic Applications
Investigations into the photocatalytic properties of related compounds, such as the photocatalytic oxidation of benzyl alcohol derivatives on titanium dioxide under visible light, provide insights into the potential applications of this compound in catalysis and environmental remediation. These studies highlight the importance of surface complexes in achieving high conversion and selectivity in photocatalytic reactions (Higashimoto et al., 2009).
Antimicrobial and Antidiabetic Studies
Recent research has also focused on the antimicrobial and antidiabetic potential of Schiff bases synthesized from derivatives of this compound. These studies, which include molecular docking and in vitro testing, suggest that such compounds could serve as inhibitors against COVID-19, highlighting the broader pharmacological relevance of derivatives of this compound (Saranya G et al., 2023).
Propriétés
IUPAC Name |
1-[4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-11(18)13-5-8-16(15(9-13)17(19)20)22-10-12-3-6-14(21-2)7-4-12/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCWPLSRLNGGJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


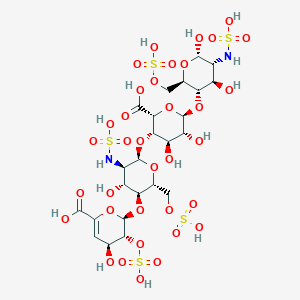





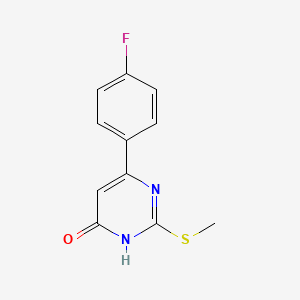
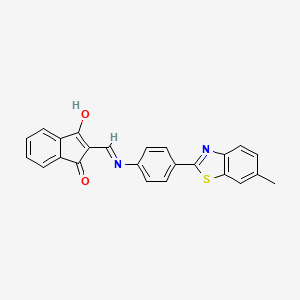

![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethylamine hydrochloride](/img/structure/B1485874.png)

